N-{2-[3-({[(2-Methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[3-({[(2-Methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide is a complex organic compound with a unique structure that includes a triazinone ring, a sulfanyl group, and a carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-({[(2-Methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide typically involves multiple steps, starting with the preparation of the triazinone ring This can be achieved through a cyclization reaction involving appropriate precursorsThe final step involves the coupling of the carbamoyl group with the triazinone ring, which can be facilitated by using carbodiimide coupling agents .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-({[(2-Methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the triazinone ring can be reduced to form corresponding alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
N-{2-[3-({[(2-Methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[3-({[(2-Methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfanyl and carbamoyl groups play a crucial role in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methylphenyl)-3-(5-(2-(Trifluoromethyl)phenyl)-2-furyl)propanamide
- N-(2,4-Dimethylphenyl)-3-(5-(2-(Trifluoromethyl)phenyl)-2-furyl)propanamide
- N-(2,6-Dimethylphenyl)-3-(5-(2-(Trifluoromethyl)phenyl)-2-furyl)propanamide
Uniqueness
N-{2-[3-({[(2-Methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the triazinone ring and the sulfanyl group distinguishes it from other similar compounds, enhancing its potential for diverse applications .
Properties
Molecular Formula |
C21H21N5O3S |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
N-[2-[3-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]phenyl]propanamide |
InChI |
InChI=1S/C21H21N5O3S/c1-3-17(27)23-16-11-7-5-9-14(16)19-20(29)24-21(26-25-19)30-12-18(28)22-15-10-6-4-8-13(15)2/h4-11H,3,12H2,1-2H3,(H,22,28)(H,23,27)(H,24,26,29) |
InChI Key |
DZMQBTLJOMJGFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1C2=NN=C(NC2=O)SCC(=O)NC3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.